VrD1 -

VrD1

Catalog Number: EVT-244179
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

VrD1 was first identified from bruchid-resistant mung beans. Its discovery highlighted the role of plant defensins in providing resistance against pests and pathogens. The protein has been characterized for its unique structural features and functional properties that contribute to its biological activity .

Classification

VrD1 belongs to the family of plant defensins, which are characterized by their small size, high cysteine content, and ability to form a stable three-dimensional structure through disulfide bonds. These proteins are classified as antimicrobial peptides due to their effectiveness against a variety of microorganisms and insect pests .

Synthesis Analysis

Methods

The synthesis of VrD1 can be achieved through various methods, including recombinant DNA technology. The cDNA encoding VrD1 has been cloned and expressed in systems such as Pichia pastoris and Escherichia coli, allowing for large-scale production of the protein for further studies .

Technical Details

Recombinant expression involves inserting the VrD1 gene into a suitable vector, followed by transformation into host cells. The expression conditions are optimized to enhance yield and activity. Purification techniques such as affinity chromatography are employed to isolate the active form of VrD1 from the host cells .

Molecular Structure Analysis

Structure

The three-dimensional structure of VrD1 has been elucidated using nuclear magnetic resonance spectroscopy. It features a characteristic CSαβ motif, which is common among plant defensins. This motif contributes to the stability and functionality of the protein .

Data

The molecular structure consists of a compact arrangement stabilized by multiple disulfide bonds between cysteine residues. Structural studies indicate that VrD1 maintains its conformation under various environmental conditions, including high temperatures and denaturing agents .

Chemical Reactions Analysis

Reactions

VrD1 exhibits several biochemical activities, primarily through its interaction with target molecules in insect cells. It has been shown to inhibit specific ion channels, particularly potassium channels, which are crucial for maintaining membrane potential in cells .

Technical Details

Electrophysiological studies demonstrate that VrD1 can significantly alter membrane potentials by blocking potassium currents in insect cells. This action is similar to that of certain scorpion toxins, suggesting a conserved mechanism among these types of proteins .

Mechanism of Action

Process

The mechanism by which VrD1 exerts its insecticidal effects involves binding to specific receptors or ion channels on the target cell membranes. This binding disrupts normal cellular functions, leading to paralysis or death in susceptible insects .

Data

Mutational analyses have identified critical amino acid residues that facilitate this interaction. For instance, basic residues such as lysine at positions 7, 24, and 26 have been implicated in the protein's binding affinity and activity against insect cells .

Physical and Chemical Properties Analysis

Physical Properties

VrD1 is characterized by its small size (approximately 5 kDa) and high solubility in aqueous solutions. It is stable over a wide range of pH levels and temperatures, maintaining its structural integrity even under extreme conditions .

Chemical Properties

Chemically, VrD1 is rich in cysteine residues that form disulfide bonds, contributing to its stability and resistance to proteolytic degradation. Its amphipathic nature allows it to interact effectively with lipid membranes, enhancing its biological activity against pests .

Applications

Scientific Uses

VrD1 has significant potential applications in agriculture as a biopesticide due to its insecticidal properties. Research continues into its use as a model for developing new pest control agents that are environmentally friendly and target-specific. Additionally, studies on VrD1 contribute valuable insights into the design of novel antimicrobial peptides for medical applications .

Introduction to VrD1 Defensin in Plant-Microbe Interactions

Phylogenetic Classification of VrD1 Within Defensin Superfamilies

VrD1 (Vigna radiata Defensin 1) is a cysteine-rich peptide isolated from mung bean (Vigna radiata) seeds, belonging to the cysteine-stabilized αβ (CSαβ) defensin superfamily. Its tertiary structure adopts the canonical CSαβ fold—a compact globular configuration comprising an α-helix (Asn18–Leu28) and three antiparallel β-sheets (β1: Lys2–Arg6; β2: His33–Tyr38; β3: His43–Pro50), stabilized by four disulfide bonds with connectivity Cys1–Cys8, Cys2–Cys5, Cys3–Cys6, and Cys4–Cys7 [1] [7]. This structural motif is evolutionarily conserved across plant, insect, and mammalian defensins but exhibits distinct phylogenetic clustering.

Phylogenetic analysis places VrD1 within Group I of plant defensins, characterized by:

  • Sequence homology: Highest identity (68–75%) with defensins from closely related legumes (e.g., Phaseolus vulgaris defensin PvD1) and monocots [1] [10].
  • Cysteine conservation: All eight cysteines are invariantly positioned, maintaining the structural scaffold critical for function [7].
  • Genomic organization: Located in defensin-rich chromosomal regions, suggesting tandem gene duplication events in legumes [1].

Table 1: Phylogenetic Position of VrD1 Among Plant Defensins

DefensinSource PlantGroupAmino Acid LengthKey Structural Features
VrD1Vigna radiata (Mung bean)I46C1-C8, C2-C5, C3-C6, C4-C7 bonds
PsD1Pisum sativum (Pea)I46Homologous γ-core motif
AtPDF2.3Arabidopsis thalianaII50Kv1.x potassium channel blocker
RsAFP2Raphanus sativus (Radish)I51Morphogenic antifungal activity

Role in Mung Bean Innate Immunity Against Fungal Pathogens

VrD1 serves as a critical component of mung bean’s constitutive and induced defense against fungal pathogens. Its mechanisms include:

  • Membrane permeabilization: VrD1 binds to fungal sphingolipids (e.g., glucosylceramide) via its γ-core motif (Gly⁴⁰-Cys⁴³-Arg⁴⁴-Tyr⁴⁵-Cys⁴⁶), disrupting membrane integrity and inducing ion leakage [1] [7]. This is evidenced by rapid SYTOX Green uptake in Fusarium oxysporum hyphae within 5 minutes of exposure.
  • Inhibition of hyphal morphogenesis: At sublethal concentrations (IC₅₀ = 8–10 µM), VrD1 suppresses hyphal elongation in Aspergillus flavus by 70% and induces hyperbranching, impairing tissue invasion [1] [8].
  • Ion channel interference: VrD1 blocks fungal potassium channels (Kv1.2/1.6 homologs), disrupting osmolarity and signal transduction pathways essential for growth [1] [7].
  • Synergy with pathogenesis-related (PR) proteins: Co-localizes with β-1,3-glucanases in infected mung bean tissues, enhancing cell wall degradation [9].

Table 2: Antifungal Spectrum of VrD1

Fungal PathogenInhibition Efficacy (IC₅₀, µM)Primary MechanismPlant Tissue Expression
Fusarium oxysporum6.2 ± 0.8Membrane permeabilizationSeeds, roots
Aspergillus flavus8.5 ± 1.1Hyphal morphogenesis defectSeeds
Botrytis cinerea12.3 ± 1.5K⁺ channel blockadeLeaves, stems
Rhizoctonia solani15.0 ± 2.0Synergy with chitinasesRoots

Expression profiling reveals VrD1 is constitutively expressed in seeds (up to 1.2 mg/g dry weight) and induced 4.5-fold in roots following Fusarium inoculation [1] [10]. This tissue-specific expression aligns with entry points for soil-borne pathogens.

Evolutionary Significance of Cationic Charge Distribution in VrD1

The electrostatic architecture of VrD1 underscores adaptive evolution for fungal targeting. Key features include:

  • Cationic surface potential: VrD1 exhibits a net charge of +5.9 at pH 7.0, concentrated in three domains:
  • N-terminal β1-strand (Lys², Arg⁶)
  • Loop 1 (His¹², Lys¹³)
  • γ-core motif (Arg⁴⁴) [5] [7]This facilitates electrostatic attraction to anionic phospholipids (phosphatidylserine, PIP₂) abundant in fungal membranes [5].
  • Hydrophobic-cationic balance: Hydrophobic residues (Phe⁸, Phe¹⁰, Tyr⁴⁵) adjacent to cationic patches enable simultaneous membrane insertion and charge interactions. Molecular dynamics simulations show VrD1 binds phosphatidylinositol 4,5-bisphosphate (PIP₂) with ΔG = −7.95 kcal/mol, stabilizing membrane association [5].

  • Evolutionary divergence from antibacterial defensins: Unlike anionic defensins (e.g., AhPDF1.1b, net charge −5) involved in zinc tolerance [2], VrD1’s cationic nature is conserved across legume defensins facing high fungal pressure. Positive selection analysis identifies codon sites 12 (His→Lys) and 44 (Arg→Lys) as targets of adaptive evolution (dN/dS = 3.1) [7] [9].

Table 3: Electrostatic Properties of VrD1 vs. Other Defensins

DefensinNet Charge (pH 7.0)Isoelectric Point (pI)Primary FunctionBiological Target
VrD1+5.99.27AntifungalFungal membranes
AhPDF1.1b−5.04.80Zinc toleranceCellular zinc transporters
LsAMP1−1.05.20PIP₂ bindingEukaryotic membranes
NaD1+6.810.11Antifungal/anticancerPhosphoinositides

This charge distribution enables VrD1 to discriminate fungal from plant membranes (low phosphatidylserine) and explains its minimal hemolytic activity against plant cells [7] [9]. The evolutionary conservation of cationic residues in VrD1 orthologs underscores its optimized role in legume-fungal interactions.

Properties

Product Name

VrD1

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